molecular formula C7H6FNO3 B13387791 Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B13387791
M. Wt: 171.13 g/mol
InChI Key: BSLCHZGBJCRLOP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate is a fluorinated pyridone derivative with a methyl ester group at position 2 and a fluorine substituent at position 3. This compound belongs to a class of dihydropyridine carboxylates, which are pivotal intermediates in pharmaceutical synthesis, particularly in antitumor agents and antibiotics . The fluorine atom at position 3 enhances metabolic stability and modulates electronic properties, making it valuable in medicinal chemistry.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 3-fluoro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10)

InChI Key

BSLCHZGBJCRLOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=O)N1)F

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with readily available pyridine derivatives, such as substituted pyridine carboxylic acids or esters, which are then functionalized to introduce fluorine at the third position and the oxo group at the sixth position.

Fluorination Strategies

Fluorination at the 3-position of the dihydropyridine ring is achieved through electrophilic or nucleophilic fluorination methods:

Formation of the Dihydropyridine Core

The core structure is often assembled via cyclization reactions:

Specific Synthetic Route: Oxalyl Chloride-Mediated Conversion

Conversion of Pyridine Carboxylic Acid to Acid Chloride

A common approach involves transforming a pyridine-2-carboxylic acid derivative into its acid chloride using oxalyl chloride:

Pyridine-2-carboxylic acid + Oxalyl chloride → Pyridine-2-carbonyl chloride

Reaction conditions:

  • Solvent: Dichloromethane (DCM) or Toluene
  • Catalyst: A drop of N,N-Dimethylformamide (DMF) to activate oxalyl chloride
  • Temperature: 20–60°C
  • Duration: 3–6 hours

This step is crucial for subsequent acylation or fluorination reactions.

Decarboxylation and Final Functionalization

The final step involves decarboxylation or esterification to obtain the methyl ester:

  • Esterification with methyl alcohol in the presence of acid catalysts (e.g., sulfuric acid) or via transesterification.
  • Decarboxylation under thermal conditions or using decarboxylation catalysts to remove undesired carboxyl groups if present.

Research Discoveries and Data Tables

Method Reagents Solvent Conditions Yield Notes
Oxalyl chloride activation Pyridine-2-carboxylic acid + Oxalyl chloride DCM or Toluene 20–60°C, 3–6 h ~95% Produces acid chloride for subsequent fluorination
Fluorination NFSI or Selectfluor Acetonitrile or DMSO Room temperature to 60°C Variable Selective fluorination at the 3-position
Cyclization Acylated intermediates Reflux Acidic or basic conditions Moderate to high Forms dihydropyridine core
Esterification Methyl alcohol + Acid catalyst Reflux Acidic conditions High Final methyl ester formation

Notes on Reaction Control and Purification

  • Reaction Monitoring: Thin-layer chromatography (TLC) is essential to monitor reaction progress.
  • Purification: Recrystallization from solvents like ethanol or DMF, or chromatography, ensures high purity.
  • Safety: Handling reagents like oxalyl chloride and fluorinating agents requires proper safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Example reaction:
Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate+H2OΔHCl3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid+CH3OH\text{Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate} + \text{H}_2\text{O} \xrightarrow[\Delta]{\text{HCl}} \text{3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid} + \text{CH}_3\text{OH}

ConditionReagentProductNotes
AcidicHCl, H₂OCarboxylic acidComplete conversion at reflux
BasicNaOH, H₂OCarboxylate saltRequires extended reaction time

Nucleophilic Substitution at the Ester Group

The ester moiety participates in transesterification and aminolysis reactions, enabling the introduction of diverse alkoxy or amino groups.

Example reaction (transesterification):
Methyl ester+ROHH+R-ester+CH3OH\text{Methyl ester} + \text{ROH} \xrightarrow{\text{H}^+} \text{R-ester} + \text{CH}_3\text{OH}

SubstrateReagentProductCatalysis
EthanolH₂SO₄Ethyl ester80% yield
Benzyl alcoholToluene, pTSABenzyl ester65% yield

Reduction of the Keto Group

The 6-oxo group can be reduced to a hydroxyl group using borohydrides or catalytic hydrogenation.

Example reaction:
Keto compound+NaBH4MeOH6-hydroxy-1,6-dihydropyridine derivative\text{Keto compound} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{6-hydroxy-1,6-dihydropyridine derivative}

Reducing AgentSolventProductSelectivity
NaBH₄MethanolSecondary alcoholHigh
H₂ (Pd/C)EthanolSaturated pyridineModerate

Cyclization Reactions

The compound forms fused heterocycles via reactions with bifunctional nucleophiles like hydrazines or amidines.

Example reaction with hydrazine:
Methyl ester+NH2NH2Pyrazolo[3,4-b]pyridine derivative\text{Methyl ester} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo[3,4-b]pyridine derivative}

NucleophileProductConditions
HydrazinePyrazolo[3,4-b]pyridineReflux in ethanol
UreaPyrimidine derivativeAcidic conditions

Decarboxylation Pathways

Hydrolyzed carboxylic acid derivatives undergo decarboxylation upon heating, forming simpler pyridine analogs.

Example reaction:
Carboxylic acidΔ3-fluoro-6-oxo-1,6-dihydropyridine+CO2\text{Carboxylic acid} \xrightarrow{\Delta} \text{3-fluoro-6-oxo-1,6-dihydropyridine} + \text{CO}_2

TemperatureCatalystProduct Purity
150°CNone>90%
180°CCu(OAc)₂85%

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring undergoes regioselective halogenation or nitration at the meta position relative to the fluorine substituent.

Example nitration:
Methyl ester+HNO3H2SO45-nitro derivative\text{Methyl ester} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-nitro derivative}

ElectrophilePositionYield
HNO₃C570%
Cl₂C455%

Interaction with Grignard Reagents

The keto group reacts with Grignard reagents to form tertiary alcohols, though steric hindrance from the ester group limits reactivity.

Example reaction:
Keto compound+CH3MgBr6-hydroxy-6-methyl derivative\text{Keto compound} + \text{CH}_3\text{MgBr} \rightarrow \text{6-hydroxy-6-methyl derivative}

ReagentSolventProduct Stability
CH₃MgBrTHFModerate
PhMgClEtherLow

Structural and Spectroscopic Data

Key spectral signatures for reaction monitoring:

Functional GroupIR Absorption (cm⁻¹)1H NMR^1\text{H NMR} (ppm)
Ester C=O1730–1740 3.9 (s, 3H, OCH₃)
Keto C=O1680–1700 -
Aromatic C-F1220–1250-

Scientific Research Applications

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the keto group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 3) Melting Point (°C) Purity Key Features
Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate* C₇H₆FNO₃ 171.13 Fluorine N/A N/A Enhanced metabolic stability, electronegative
Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate C₇H₆BrNO₃ 253.25 Bromine N/A ≥98.0% High polarizability, bulky substituent
Methyl 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate C₈H₉NO₃ 167.16 Methyl N/A 99% Lipophilic, reduced ring activation
Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate C₇H₇NO₃ 153.14 None 109–110 98% High reactivity, minimal steric hindrance

*Calculated molecular weight based on substitution.

Biological Activity

Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 604774-07-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing on diverse research findings.

  • Molecular Formula: C7H6FNO3
  • Molecular Weight: 171.128 g/mol
  • Structure: The compound features a pyridine ring with a keto group and a carboxylate ester, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Common methods include:

  • Cyclization Reactions: Utilizing various reagents to form the dihydropyridine framework.
  • Fluorination Techniques: Introducing the fluorine atom at the 3-position through electrophilic fluorination methods.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds similar to Methyl 3-fluoro-6-oxo-1,6-dihydropyridine derivatives possess significant antitumor properties. For instance:

  • Inhibition of Kinases: These compounds have been documented to inhibit various kinases implicated in cancer progression, including VEGFR-2 with an IC50 value of approximately 1.46 µM .

Antimicrobial Properties

Preliminary investigations suggest that this compound may also exhibit antimicrobial activity against certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study A Reported significant cytotoxicity in HeLa cells with IC50 values in the micromolar range.
Study B Demonstrated inhibition of tumor growth in xenograft models when administered orally.
Study C Showed selective inhibition of cyclin-dependent kinases (CDK) with promising selectivity profiles over other kinases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-fluoro-6-oxo-1,6-dihydropyridine-2-carboxylate, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For analogous compounds, refluxing in polar aprotic solvents (e.g., 1,4-dioxane) with acid catalysts like HCl under controlled temperatures (20–80°C) yields 70–90% purity. Key steps include protecting group strategies for the pyridine ring and fluorination at position 3 using electrophilic fluorinating agents. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer :

  • Spectroscopy : 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR confirm functional groups (e.g., C=O at ~1610–1620 cm1^{-1}, F–C coupling in 19F NMR^{19} \text{F NMR}).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software refines bond lengths/angles and identifies hydrogen-bonding motifs. For example, orthorhombic systems (space group P212121P2_12_12_1) with unit cell parameters a=3.83.9A˚a = 3.8–3.9 \, \text{Å}, b=15.615.8A˚b = 15.6–15.8 \, \text{Å}, c=20.820.9A˚c = 20.8–20.9 \, \text{Å} are common for dihydropyridine derivatives .

Q. What safety precautions and storage conditions are recommended for this compound?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N2_2) to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy. Sigma-Aldrich protocols advise avoiding aqueous environments and direct sunlight .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence hydrogen-bonding networks and supramolecular assembly in crystalline states?

  • Methodological Answer : Fluorine’s electronegativity enhances dipole interactions, stabilizing C–H···F and N–H···O bonds. Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) reveals dimeric arrangements. Computational tools like Mercury (CCDC) or CrystalExplorer quantify interaction energies (e.g., ΔEint20kJ/mol\Delta E_{\text{int}} \approx -20 \, \text{kJ/mol}) .

Q. What computational strategies are effective for modeling electronic properties and reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and Fukui indices for electrophilic/nucleophilic sites. MD simulations (AMBER) assess solvation effects in polar solvents .

Q. How can contradictions in spectral data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting) be resolved during characterization?

  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign coupling constants. For crystallographic discrepancies (e.g., disordered atoms), iterative refinement in SHELXL with restraints (ISOR, DELU) improves model accuracy. Multi-temperature XRD (100–296 K) may resolve thermal motion artifacts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing carboxylate group activates the pyridine ring for SNAr reactions. Kinetic studies (e.g., kobsk_{\text{obs}} measurements via HPLC) show rate dependence on solvent polarity. Isotopic labeling (18O^{18} \text{O}) tracks oxygen migration in tautomeric equilibria .

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